PD168368 -

PD168368

Catalog Number: EVT-278327
CAS Number:
Molecular Formula: C31H34N6O4
Molecular Weight: 554.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide, commonly known as PD168368, is a synthetic peptoid compound identified as a potent and selective antagonist of the Neuromedin B receptor (NMBR) [, , ]. It exhibits minimal activity on other bombesin receptor subtypes, such as the gastrin-releasing peptide receptor (GRPR), making it a valuable tool for studying the physiological roles of NMBR [, , ].

Neuromedin B (NMB)

  • Compound Description: Neuromedin B is an endogenous peptide agonist of the neuromedin B receptor (NMBR) [, , , , , , , , , , , , , ]. It has various physiological functions, including stimulating smooth muscle contraction, regulating exocrine and endocrine secretions, and modulating feeding behavior.
  • Relevance: NMB is the endogenous ligand for NMBR, the target of PD168368. Understanding the effects of NMB is crucial in elucidating the potential therapeutic benefits of PD168368, which acts as a competitive antagonist at NMBR [, , , , , ].

Bombesin (Bn)

  • Compound Description: Bombesin is a peptide agonist with a high affinity for both NMBR and gastrin-releasing peptide receptors (GRPR) [, , ]. It exhibits a wide range of physiological effects, including stimulation of gastrointestinal hormone release, smooth muscle contraction, and thermoregulation.
  • Relevance: Bombesin's structural similarity to NMB and its interaction with both NMBR and GRPR allows for comparative pharmacological studies with PD168368 []. These studies are essential for determining the selectivity profile of PD168368 against different bombesin receptor subtypes.

Gastrin-Releasing Peptide (GRP)

  • Compound Description: Gastrin-releasing peptide is a neuropeptide and the endogenous ligand for GRPR [, , , , , , , , , ]. Like NMB, it plays a role in various physiological functions, such as smooth muscle contraction, hormone release, and feeding behavior.
  • Relevance: GRP's structural resemblance to NMB makes it valuable in investigating the selectivity of PD168368 for NMBR over GRPR [, , ]. This selectivity is crucial for the potential therapeutic application of PD168368, ensuring minimal off-target effects on GRPR-mediated pathways.

PD176252

  • Compound Description: PD176252 is a peptoid antagonist of both NMBR and GRPR, similar to PD168368 [, ]. It exhibits structural similarities to PD168368, and its pharmacological profile has been investigated in relation to FPRs.
  • Relevance: PD176252 serves as a valuable tool in understanding the structure-activity relationship of peptoid antagonists targeting bombesin receptors. Comparing the pharmacological profiles of PD176252 and PD168368 can offer insights into the specific structural features contributing to their selectivity and potency against NMBR and GRPR [, ].

RC-3095

  • Compound Description: RC-3095 is a potent and selective peptide antagonist of GRPR [, , , , , , , ]. It has been widely used to investigate the role of GRPR in various physiological processes.
  • Relevance: In conjunction with PD168368, RC-3095 is used in studies to dissect the distinct roles of NMBR and GRPR in mediating physiological responses like itch sensation [, , , , , , , ]. This combined use helps confirm the specificity of PD168368 for NMBR and aids in understanding the potential therapeutic benefits of selectively targeting NMBR.

A-71623

  • Compound Description: A-71623 (Boc-Trp-Lys(ε-N-2-methylphenylaminocarbonyl)-Asp-(N-methyl)-Phe-NH2) is a known agonist of the cholecystokinin-1 receptor (CCK1R) []. It was found to also act as a mixed FPR1/FPR2 agonist with micromolar EC50 values.
  • Relevance: While A-71623 is primarily known for its interaction with CCK1R, its identification as a mixed FPR1/FPR2 agonist alongside the BB1/BB2 antagonists PD168368 and PD176252 suggests a potential overlap in the pharmacological profiles of these ligands despite their initial classification based on different GPCR targets [].
Source and Classification

PD 168368 was developed as part of research aimed at understanding the pharmacological properties of bombesin receptor antagonists. It is classified as a non-peptide antagonist due to its synthetic nature, differentiating it from naturally occurring peptides that bind to similar receptors. The compound has been utilized in various studies to explore its binding affinities and biological effects on specific receptor subtypes, particularly in human and rodent models .

Synthesis Analysis

The synthesis of PD 168368 involves several key steps, typically starting with commercially available precursors. The general synthetic pathway includes:

  1. Formation of the Urea Linkage: The initial step often involves the reaction of an amine with a carbonyl compound to form an intermediate urea.
  2. Cyclization: This step may involve cyclization reactions to form the indole structure, which is crucial for the biological activity of PD 168368.
  3. Final Modifications: Further modifications are made to introduce functional groups such as nitrophenyl and pyridinyl moieties, enhancing the compound's receptor affinity.

Typical reaction conditions include the use of solvents like dimethyl sulfoxide or hydroxypropyl-β-cyclodextrin, which aid in solubility and facilitate binding studies .

Molecular Structure Analysis

The molecular structure of PD 168368 is characterized by its complex arrangement, which includes:

  • Indole Core: A bicyclic structure that contributes to the compound's hydrophobic character.
  • Urea Group: This functional group enhances binding interactions with receptors.
  • Pyridine Ring: The presence of a pyridine moiety increases polarity and solubility.

Quantitative structure-activity relationship studies have shown that modifications at various positions on the indole and urea structures can significantly affect receptor binding affinities and biological activity .

Chemical Reactions Analysis

PD 168368 participates in various chemical reactions primarily related to its interactions with biological receptors. Key reactions include:

  • Competitive Binding: PD 168368 competes with natural ligands for binding sites on gastrin-releasing peptide and neuromedin B receptors. This competition is quantified using radiolabeled ligands in cell-based assays.
  • Inhibition Studies: The compound has been shown to inhibit ligand-induced signaling pathways, which can be studied through calcium mobilization assays in transfected cell lines .

These reactions are critical for understanding how PD 168368 modulates receptor activity and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of PD 168368 involves its role as an antagonist at gastrin-releasing peptide and neuromedin B receptors. Upon administration, PD 168368 binds to these receptors without activating them, thereby blocking the effects of endogenous peptides. This antagonistic action leads to:

  • Reduced Intracellular Signaling: By inhibiting receptor activation, PD 168368 decreases downstream signaling pathways associated with cell proliferation and metabolic regulation.
  • Potential Therapeutic Effects: Its ability to modulate receptor activity suggests potential applications in treating conditions such as cancer, where bombesin signaling may promote tumor growth .
Physical and Chemical Properties Analysis

PD 168368 exhibits several notable physical and chemical properties:

  • Solubility: It is poorly soluble in aqueous solutions but shows better solubility in organic solvents like dimethyl sulfoxide.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Molecular Weight: Approximately 400 g/mol, which is typical for small molecule antagonists.

These properties are crucial for its formulation in experimental settings and potential therapeutic applications .

Applications

PD 168368 has been explored for various scientific applications:

  • Cancer Research: Its antagonistic properties make it a candidate for studies aimed at inhibiting tumor growth driven by bombesin signaling pathways.
  • Metabolic Disorders: Investigations into its effects on appetite regulation and energy homeostasis highlight its potential role in obesity treatments.
  • Pharmacological Studies: As a tool compound, PD 168368 aids in elucidating receptor functions and developing new therapeutic agents targeting similar pathways .

Properties

Product Name

PD 168368

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide

Molecular Formula

C31H34N6O4

Molecular Weight

554.6 g/mol

InChI

InChI=1S/C31H34N6O4/c1-30(19-22-20-33-26-10-4-3-9-25(22)26,36-29(39)35-23-12-14-24(15-13-23)37(40)41)28(38)34-21-31(16-6-2-7-17-31)27-11-5-8-18-32-27/h3-5,8-15,18,20,33H,2,6-7,16-17,19,21H2,1H3,(H,34,38)(H2,35,36,39)/t30-/m0/s1

InChI Key

AFDXUTWMFMAQJO-PMERELPUSA-N

SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

PD 168368; PD168368; PD-168368.

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]

Isomeric SMILES

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.